Valeramide
Overview
Description
Valeramide, with the chemical formula n-C4H9CONH2, has been the subject of various mass spectrometric studies to understand its dissociation behavior and interactions with metal ions. The compound is known to undergo unimolecular dissociation when ionized, leading to the formation of molecular ions and dissociation products close to the onset of photoionization (PI) .
Synthesis Analysis
The synthesis of valeramide is not directly discussed in the provided papers. However, the studies focus on the ionization and subsequent reactions of valeramide, which can provide insights into its stability and reactivity, potentially informing synthetic strategies .
Molecular Structure Analysis
Valeramide's molecular structure has been explored through quantum-chemical calculations and molecular modeling techniques. These studies have revealed several low-lying routes for unimolecular rearrangements of the cation radical, with the McLafferty rearrangement being the energetically preferred route . Car-Parrinello molecular dynamics (CPMD) studies have also been used to understand the conformational stability and reactivity of both neutral and ionized valeramide .
Chemical Reactions Analysis
The chemical reactions of ionized valeramide have been extensively studied. The major dissociation processes include the loss of neutral propene via the McLafferty rearrangement and the loss of an ethyl radical to form protonated acrylamide. Other side reactions involve the loss of methyl radical and ethene . Additionally, the interaction of valeramide with Fe+ cations has been shown to lead to regioselective and diastereoselective C-H and C-C bond activations .
Physical and Chemical Properties Analysis
The physical and chemical properties of valeramide, such as ionization energy and dissociation patterns, have been characterized using mass spectrometry. The ionization energy of valeramide has been determined to be 9.40±0.03 eV . The dissociation behavior is influenced by the internal energy of the ions and the temperature of the ion source, which affects the branching ratios of the resulting fragments . The CPMD studies have provided a rationalization for the temperature effect on the dissociation pattern of the valeramide radical cation .
Scientific Research Applications
- Gas Chromatography (GC) and Liquid Chromatography (LC) Analysis
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Neuroscience Research
- Summary of Application : Valeramide has been used in neuroscience research, specifically in the development of brain-reading devices .
- Methods of Application : Researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries. They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .
- Results or Outcomes : The researchers were able to decode internal speech — identifying words that two people spoke in their minds without moving their lips or making a sound .
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Large Language Models (LLMs) in Scientific Writing
- Summary of Application : There has been speculation about how many people are using large language models (LLMs) like ChatGPT in their academic writing .
- Methods of Application : A systematic, large-scale analysis was conducted across 950,965 papers published between January 2020 and February 2024 on the arXiv, bioRxiv, and Nature portfolio journals .
- Results or Outcomes : The findings revealed a steady increase in LLM usage, with the largest and fastest growth observed in Computer Science papers (up to 17.5%) .
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Value Ladenness and the Value-Free Ideal in Scientific Research
- Summary of Application : Valeramide has been used in research related to the value ladenness and the value-free ideal in scientific research .
- Methods of Application : This involves taking into account the option in favor of holism of values and the alternative in terms of fractional orientations, either in “internal” terms or in “external” ones .
- Results or Outcomes : The dominant perspective in the first decade of the twenty-first century is science as “value-laden” .
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Data Science
- Summary of Application : Valeramide has been used in data science research, specifically in the development of data science’s potential for disruptive innovation in science, industry, policy, and people’s lives .
- Methods of Application : This involves using data science to understand the complexity of our contemporary, globally interconnected society .
- Results or Outcomes : The findings reveal a steady increase in LLM usage, with the largest and fastest growth observed in Computer Science papers (up to 17.5%) .
Safety And Hazards
Valeramide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed910.
Future Directions
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWFJLQDVFKJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060827 | |
Record name | Pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanamide | |
CAS RN |
626-97-1 | |
Record name | Pentanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valeramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentanamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valeramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.977 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALERAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKL9TN43QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.